Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

Catalog No.
S8427357
CAS No.
70423-43-7
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

CAS Number

70423-43-7

Product Name

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

IUPAC Name

ethyl (E)-4-hydroxy-3-methylbut-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3/b6-4+

InChI Key

GJPOQWCBISWQSP-GQCTYLIASA-N

SMILES

CCOC(=O)C=C(C)CO

Canonical SMILES

CCOC(=O)C=C(C)CO

Isomeric SMILES

CCOC(=O)/C=C(\C)/CO

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate is an organic compound with the molecular formula C7H12O3. It features a double bond in its structure, which contributes to its reactivity and biological activity. The compound is characterized by the presence of a hydroxy group (-OH) and a methyl group (-CH3) attached to a butenoate backbone. This structural arrangement makes it an important intermediate in various chemical syntheses and biological processes.

, including:

  • Esterification: Reacts with acids to form esters.
  • Hydrolysis: In the presence of water, it can revert to its constituent acids and alcohols.
  • Reduction: The hydroxy group can be reduced to form an alcohol.
  • Dehydration: Under certain conditions, it may lose water to form an alkene.

These reactions are significant for its utility in synthetic organic chemistry, particularly in the preparation of more complex molecules.

Research indicates that ethyl (2E)-4-hydroxy-3-methylbut-2-enoate exhibits notable biological activities. It has been studied for its potential as a:

  • Antitumor agent: Some derivatives have shown efficacy against various cancer cell lines.
  • Immunomodulator: It can activate specific immune cells, enhancing their ability to target cancer cells .

The compound's biological properties make it a candidate for further pharmacological studies.

Several methods exist for synthesizing ethyl (2E)-4-hydroxy-3-methylbut-2-enoate:

  • Michael Addition: A common method involves the addition of ethyl acrylate to an appropriate nucleophile followed by hydrolysis.
  • Aldol Condensation: This method utilizes acetaldehyde and other carbonyl compounds under basic conditions to form the desired product.
  • Enzymatic Synthesis: Biocatalysts can be employed for more selective synthesis, leading to higher yields and purity.

Each method has its advantages regarding yield, complexity, and environmental impact.

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Flavoring Agents: Its ester nature allows it to be used in food flavorings.

The versatility of this compound makes it valuable across multiple industries.

Studies have shown that ethyl (2E)-4-hydroxy-3-methylbut-2-enoate interacts with various biological systems:

  • Cellular Interactions: It has been observed to influence cellular signaling pathways related to apoptosis in cancer cells.
  • Protein Binding: Research indicates that it may bind to specific proteins, altering their function and potentially leading to therapeutic effects .

These interactions highlight the compound's potential for development into therapeutic agents.

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-hydroxybutanoateHydroxy group on a butanoate chainCommonly used as a food additive
Methyl 4-hydroxybenzoateAromatic ring with a hydroxy groupKnown for its preservative properties
Propyl 4-hydroxybenzoateSimilar aromatic structure with propyl substitutionOften used in cosmetics

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate's unique double bond and methyl substitution provide distinct reactivity profiles compared to these similar compounds, making it particularly interesting for synthetic applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 02-18-2024

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